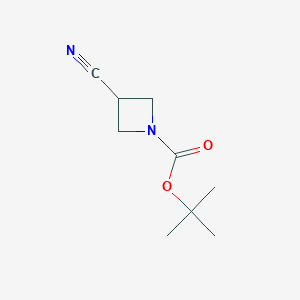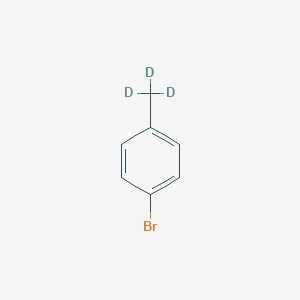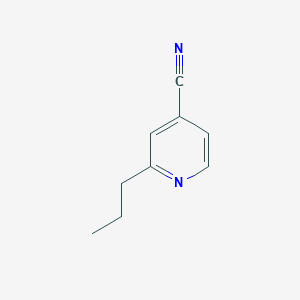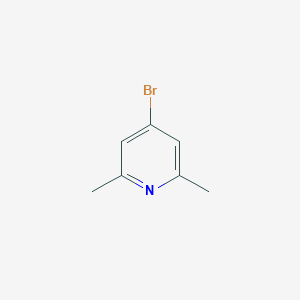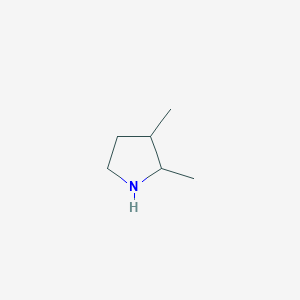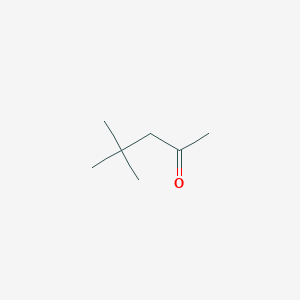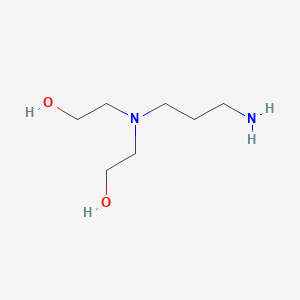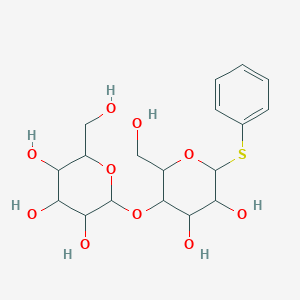
Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside, also known as PHTH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiohexopyranosides, which are known for their diverse biological activities. PHTH has been shown to exhibit promising anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for drug development.
作用机制
The mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside is not fully understood. However, studies have suggested that Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside exerts its anti-inflammatory and antioxidant effects by modulating various signaling pathways in cells. For example, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. Additionally, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant genes.
生化和生理效应
Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to have antitumor activity. In a study by Huang et al., Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside was shown to inhibit the growth of human hepatocellular carcinoma cells in vitro and in vivo.
实验室实验的优点和局限性
One of the advantages of using Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside in lab experiments is its low toxicity. Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. Additionally, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside is relatively easy to synthesize, which makes it readily available for research purposes.
One of the limitations of using Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside in lab experiments is its limited solubility in water. This can make it difficult to administer Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside to cells or animals in experiments. Additionally, more research is needed to fully understand the mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside.
未来方向
There are several future directions for research on Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside. One potential area of research is its potential use as a treatment for inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside and its potential use as a treatment for other diseases such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to exhibit promising anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for drug development. While more research is needed to fully understand the mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside, its low toxicity and ease of synthesis make it a promising compound for future research.
合成方法
The synthesis of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside involves the reaction of phenyl 4-o-hexopyranosyl-1-thiohexopyranoside with hexachloroacetone in the presence of a base. The reaction yields Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside as a white crystalline solid with a melting point of 165-166°C. The purity of the compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory properties. In a study conducted by Zhang et al., Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside could be used as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the antioxidant activity of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside. In a study by Zhang et al., Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside was shown to have potent antioxidant activity in vitro. This suggests that Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside could be used as a potential treatment for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
5329-58-8 |
|---|---|
产品名称 |
Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside |
分子式 |
C₁₈H₂₆O₁₀S |
分子量 |
434.5 g/mol |
IUPAC 名称 |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O10S/c19-6-9-11(21)12(22)14(24)17(26-9)28-16-10(7-20)27-18(15(25)13(16)23)29-8-4-2-1-3-5-8/h1-5,9-25H,6-7H2 |
InChI 键 |
FGJLUHTXBRGPSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
规范 SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
同义词 |
Phenyl 4-O-β-D-Galactopyranosyl-1-thio-β-D-glucopyranoside; NSC 2571; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)

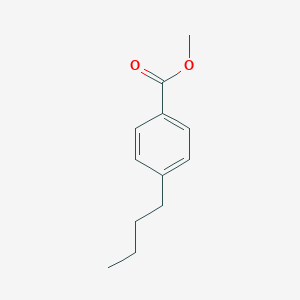
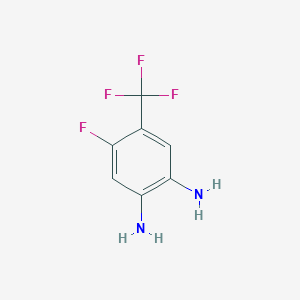
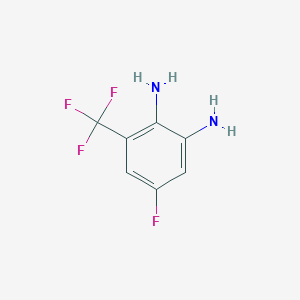
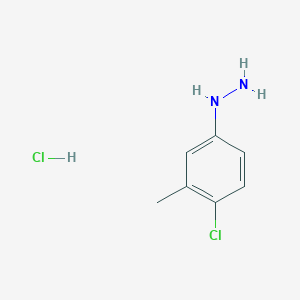
![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B109310.png)
